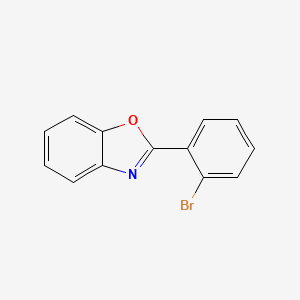

![molecular formula C14H11BrO3 B1274787 2-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 743453-43-2](/img/structure/B1274787.png)

2-[(3-Bromobenzyl)oxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

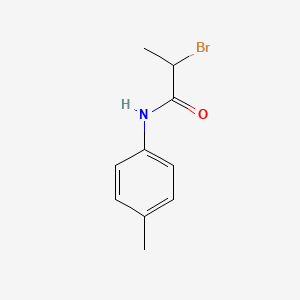

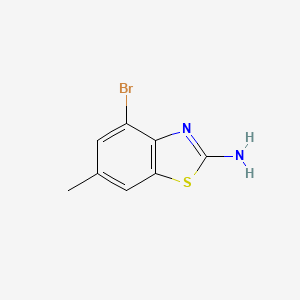

The synthesis of compounds related to 2-[(3-Bromobenzyl)oxy]benzoic acid involves several steps and different starting materials. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which shares a bromobenzyl component, was achieved with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, 2-(bromomethyl) benzoic acid was synthesized from 2-methylbenzoic acid and bromine through a free radical reaction . These methods demonstrate the feasibility of synthesizing brominated benzoic acid derivatives, which could be applicable to the synthesis of 2-[(3-Bromobenzyl)oxy]benzoic acid.

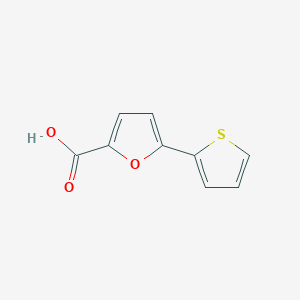

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established, showing that it crystallizes in the monoclinic system with specific unit cell dimensions . The crystal structure of another related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was also determined, revealing a monoclinic space group and specific bond lengths indicating a conjugated system . These findings suggest that 2-[(3-Bromobenzyl)oxy]benzoic acid could also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

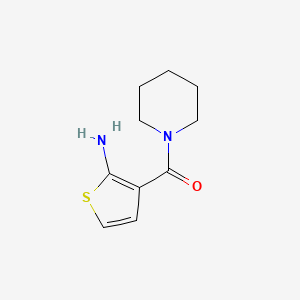

The chemical reactivity of brominated benzoic acid derivatives can be complex and versatile. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes led to the synthesis of furanone derivatives, showcasing the potential for creating cyclic structures from acyclic precursors . Additionally, the synthesis of an oxovanadium(V) complex derived from a benzohydrazone ligand indicates that brominated benzoic acid derivatives can form coordination compounds with metals, which could be relevant for the reactivity of 2-[(3-Bromobenzyl)oxy]benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be inferred from their synthesis and molecular structure. For example, the crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and molecular packing . Spectroscopic techniques like IR, NMR, and mass spectrometry are used to characterize these compounds and determine their purity and stability . The urease inhibitory activity of the oxovanadium complex suggests potential biological applications for these compounds . These analyses are crucial for understanding the behavior of 2-[(3-Bromobenzyl)oxy]benzoic acid in various environments and could guide its applications in material science or medicinal chemistry.

科学的研究の応用

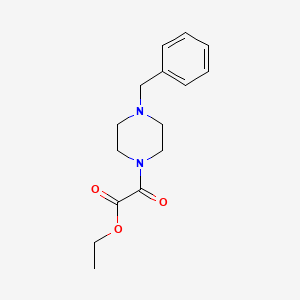

Synthesis and Chemical Properties :

- A method for synthesizing analogs of glutamate carboxypeptidase II inhibitors, including compounds derived from 4-(2-ethoxycarbonylacetyl)benzoic acid, was developed. This method allows the synthesis of various benzoic acid derivatives for potential biological applications (Teus et al., 2007).

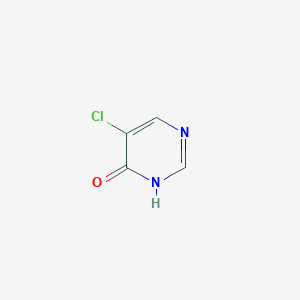

- Research on 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound with high sensitivity and ideal for the enzymatic determination of phenol, explores its synthesis methods and structural characterization (Feng Yu-chuan, 2012).

- The synthesis of 2-(bromomethyl) benzoic acid using 2-methylbenzoic and bromine as basic materials has been investigated, showing potential for diverse applications in chemical synthesis (Wang Ping, 2011).

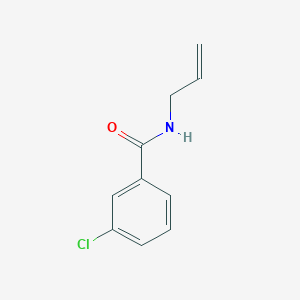

Biological and Medicinal Applications :

- Benzoic acid derivatives, including bromobenzoic acids, have been studied for their antibacterial activities. Novel esters and hybrids of 3-hydroxy benzoic acid were synthesized and tested for potential antibacterial properties (Satpute et al., 2018).

- Bromophenols, synthesized from benzoic acids, demonstrated powerful antioxidant activities and were tested against metabolic enzymes, indicating potential medicinal applications (Öztaşkın et al., 2017).

Environmental and Analytical Chemistry :

- The study of benzophenone-3, a UV filter commonly found in sunscreens, in chlorinated seawater swimming pools, revealed the formation of brominated disinfection byproducts, highlighting the importance of understanding the chemical interactions of bromobenzoic acid derivatives in different environments (Manasfi et al., 2015).

作用機序

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

特性

IUPAC Name |

2-[(3-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEHDADBNHDAIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391244 |

Source

|

| Record name | 2-[(3-bromobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromobenzyl)oxy]benzoic acid | |

CAS RN |

743453-43-2 |

Source

|

| Record name | 2-[(3-bromobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)